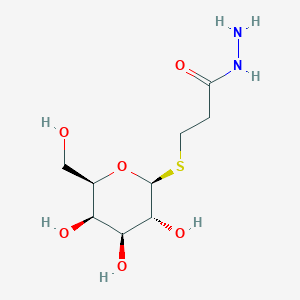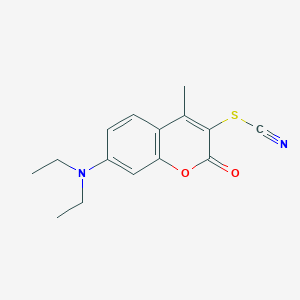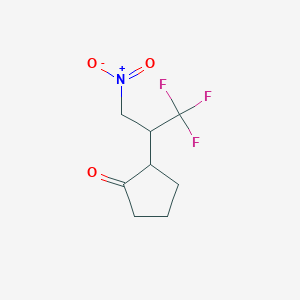
L-Proline, 1-(1-(1-(N-(N-L-valyl-L-histidyl)-L-leucyl)-L-prolyl)-L-prolyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Proline, 1-(1-(1-(N-(N-L-valyl-L-histidyl)-L-leucyl)-L-prolyl)-L-prolyl)-, commonly known as L-Proline-rich peptide (LPP), is a bioactive peptide that has gained significant attention in the field of biomedical research due to its potential therapeutic applications. LPP is a small peptide consisting of 15 amino acids and is known for its ability to modulate various biochemical and physiological processes in the body.
Mechanism of Action
The mechanism of action of L-Proline, 1-(1-(1-(N-(N-L-valyl-L-histidyl)-L-leucyl)-L-prolyl)-L-prolyl)- is not fully understood. However, it is believed to exert its effects by binding to specific receptors on the cell surface, leading to the activation of intracellular signaling pathways. L-Proline, 1-(1-(1-(N-(N-L-valyl-L-histidyl)-L-leucyl)-L-prolyl)-L-prolyl)- has been shown to modulate the expression of various genes involved in inflammation, cell proliferation, and apoptosis.
Biochemical and Physiological Effects:
L-Proline, 1-(1-(1-(N-(N-L-valyl-L-histidyl)-L-leucyl)-L-prolyl)-L-prolyl)- has been shown to modulate various biochemical and physiological processes in the body. It has been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). L-Proline, 1-(1-(1-(N-(N-L-valyl-L-histidyl)-L-leucyl)-L-prolyl)-L-prolyl)- has also been shown to inhibit the proliferation of cancer cells and induce apoptosis.
Advantages and Limitations for Lab Experiments
One of the advantages of using L-Proline, 1-(1-(1-(N-(N-L-valyl-L-histidyl)-L-leucyl)-L-prolyl)-L-prolyl)- in lab experiments is its small size, which allows for easy synthesis and purification. L-Proline, 1-(1-(1-(N-(N-L-valyl-L-histidyl)-L-leucyl)-L-prolyl)-L-prolyl)- also exhibits high stability and can be stored for extended periods without degradation. However, one of the limitations of using L-Proline, 1-(1-(1-(N-(N-L-valyl-L-histidyl)-L-leucyl)-L-prolyl)-L-prolyl)- is its low solubility, which can make it difficult to work with in certain experimental conditions.
Future Directions
There are several potential future directions for the study of L-Proline, 1-(1-(1-(N-(N-L-valyl-L-histidyl)-L-leucyl)-L-prolyl)-L-prolyl)-. One area of future research is the development of L-Proline, 1-(1-(1-(N-(N-L-valyl-L-histidyl)-L-leucyl)-L-prolyl)-L-prolyl)--based therapeutics for the treatment of various disease conditions. Another area of future research is the elucidation of the mechanism of action of L-Proline, 1-(1-(1-(N-(N-L-valyl-L-histidyl)-L-leucyl)-L-prolyl)-L-prolyl)- and its receptor interactions. Additionally, further studies are needed to determine the optimal dosage and administration of L-Proline, 1-(1-(1-(N-(N-L-valyl-L-histidyl)-L-leucyl)-L-prolyl)-L-prolyl)- for therapeutic use.
In conclusion, L-Proline, 1-(1-(1-(N-(N-L-valyl-L-histidyl)-L-leucyl)-L-prolyl)-L-prolyl)-, or L-Proline, 1-(1-(1-(N-(N-L-valyl-L-histidyl)-L-leucyl)-L-prolyl)-L-prolyl)-, is a bioactive peptide that has shown potential therapeutic applications in various disease conditions. Its small size and stability make it an attractive candidate for further research and development. Further studies are needed to fully understand its mechanism of action and potential therapeutic benefits.
Synthesis Methods
L-Proline, 1-(1-(1-(N-(N-L-valyl-L-histidyl)-L-leucyl)-L-prolyl)-L-prolyl)- can be synthesized through solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The synthesis of L-Proline, 1-(1-(1-(N-(N-L-valyl-L-histidyl)-L-leucyl)-L-prolyl)-L-prolyl)- involves the stepwise addition of protected amino acids onto a solid support resin. The peptide chain is elongated by selectively removing the Fmoc protecting group and coupling the next amino acid. The final product is then cleaved from the resin and purified using HPLC.
Scientific Research Applications
L-Proline, 1-(1-(1-(N-(N-L-valyl-L-histidyl)-L-leucyl)-L-prolyl)-L-prolyl)- has been extensively studied for its potential therapeutic applications in various disease conditions. It has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects. L-Proline, 1-(1-(1-(N-(N-L-valyl-L-histidyl)-L-leucyl)-L-prolyl)-L-prolyl)- has also been studied for its wound healing properties and as a potential treatment for osteoporosis.
properties
CAS RN |
121322-14-3 |
|---|---|
Product Name |
L-Proline, 1-(1-(1-(N-(N-L-valyl-L-histidyl)-L-leucyl)-L-prolyl)-L-prolyl)- |
Molecular Formula |
C32H50N8O7 |
Molecular Weight |
658.8 g/mol |
IUPAC Name |
(2S)-1-[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C32H50N8O7/c1-18(2)14-22(37-27(41)21(15-20-16-34-17-35-20)36-28(42)26(33)19(3)4)29(43)38-11-5-8-23(38)30(44)39-12-6-9-24(39)31(45)40-13-7-10-25(40)32(46)47/h16-19,21-26H,5-15,33H2,1-4H3,(H,34,35)(H,36,42)(H,37,41)(H,46,47)/t21-,22-,23-,24-,25-,26-/m0/s1 |
InChI Key |
VRBRSQUJTJSJCL-FRSCJGFNSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)O)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](C(C)C)N |
SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)N3CCCC3C(=O)O)NC(=O)C(CC4=CN=CN4)NC(=O)C(C(C)C)N |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)N3CCCC3C(=O)O)NC(=O)C(CC4=CN=CN4)NC(=O)C(C(C)C)N |
Other CAS RN |
121322-14-3 |
sequence |
VHLPPP |
synonyms |
L-Proline, 1-(1-(1-(N-(N-L-valyl-L-histidyl)-L-leucyl)-L-prolyl)-L-pro lyl)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3R,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-3-carbaldehyde](/img/structure/B39744.png)











